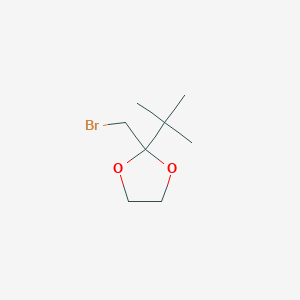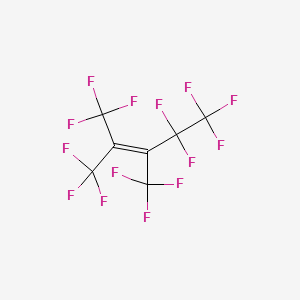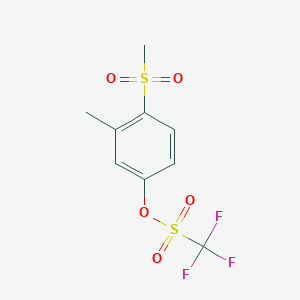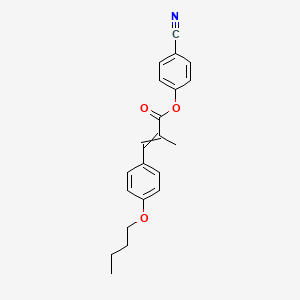
2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which is further substituted with a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-tert-butyl-1,3-dioxolane with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while elimination reactions can produce alkenes .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution or elimination reactions, leading to the formation of various derivatives. These reactions can be exploited in different applications, such as the synthesis of complex molecules or the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-2-tert-butyl-1,3-dioxolane
- 2-(Iodomethyl)-2-tert-butyl-1,3-dioxolane
- 2-(Hydroxymethyl)-2-tert-butyl-1,3-dioxolane
Uniqueness
2-(Bromomethyl)-2-tert-butyl-1,3-dioxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Eigenschaften
CAS-Nummer |
59258-78-5 |
|---|---|
Molekularformel |
C8H15BrO2 |
Molekulargewicht |
223.11 g/mol |
IUPAC-Name |
2-(bromomethyl)-2-tert-butyl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-7(2,3)8(6-9)10-4-5-11-8/h4-6H2,1-3H3 |
InChI-Schlüssel |
MHTWHNSPJQHPQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(OCCO1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)




![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)




